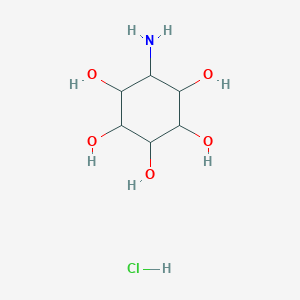

![molecular formula C11H9NO3S B1330803 [2-(4-Hydroxyphenyl)-1,3-thiazol-4-yl]acetic acid CAS No. 23551-34-0](/img/structure/B1330803.png)

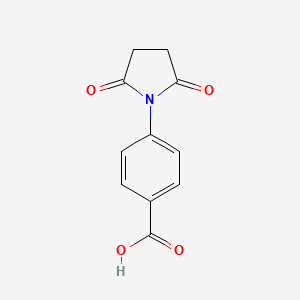

[2-(4-Hydroxyphenyl)-1,3-thiazol-4-yl]acetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Hydroxyphenyl)-1,3-thiazol-4-yl]acetic acid, also known as 4-hydroxy-2-thiazolylacetic acid (HTAA), is a small molecule organic compound belonging to the class of thiazole-containing compounds. It is an important intermediate in the synthesis of many pharmaceuticals, agrochemicals, and other organic compounds. HTAA has been widely studied for its unique biological activities, including its anti-inflammatory, anti-bacterial, and anti-tumor effects. In addition, HTAA has been used as a model compound to study the synthesis and biological activity of thiazole-containing compounds.

Scientific Research Applications

Photo-degradation Study

A study on the photo-degradation behavior of a pharmaceutical compound, structurally related to [2-(4-Hydroxyphenyl)-1,3-thiazol-4-yl]acetic acid, was performed. It revealed the formation of a unique photo-degradation product, indicating that specific thiazole-containing compounds react with singlet oxygen via a [4+2] Diels-Alder cycloaddition upon photo-irradiation (Wu, Hong, & Vogt, 2007).

Fluorescence Properties for Metal Ion Detection

A compound similar to the targeted chemical was synthesized and found to have a strong fluorescent quenching effect on Co2+, suggesting potential use as a Co2+ fluorescent chemical sensor (Li Rui-j, 2013).

Electrophilic Aromatic Reactivity

Research on the electrophilic aromatic reactivities via pyrolysis of esters, including thiazole derivatives, highlights their high polarizability and specific reactivity influenced by substituents and hydrogen bonding (August, Davis, & Taylor, 1986).

Crystal Structure Analysis

A study on the crystal structure of a thiazole-containing compound related to the targeted chemical, demonstrated the relationship between molecular structure and hydrogen bonding patterns (Wu, Hu, Gu, & Tang, 2015).

properties

IUPAC Name |

2-[2-(4-hydroxyphenyl)-1,3-thiazol-4-yl]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO3S/c13-9-3-1-7(2-4-9)11-12-8(6-16-11)5-10(14)15/h1-4,6,13H,5H2,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBZPOPOXHFIWRM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC(=CS2)CC(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[2-(4-Hydroxyphenyl)-1,3-thiazol-4-yl]acetic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1330736.png)

![2-(Pyrazin-2-yl)-1H-benzo[d]imidazole](/img/structure/B1330739.png)